

Introduction: The Significance of Biphenyl Carboxylic Acids

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Compound of Interest

Compound Name: 3'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1586725

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Substituted biphenyl carboxylic acids represent a pivotal class of organic molecules, commanding significant interest across drug development, materials science, and supramolecular chemistry.^{[1][2]} Their structural motif, characterized by two phenyl rings linked by a single carbon-carbon bond and bearing at least one carboxylic acid group, provides a unique combination of rigidity from the biphenyl core and versatile functionality from the carboxylic acid moiety. This duality allows for the formation of predictable intermolecular interactions, making them ideal candidates for crystal engineering—the rational design of crystalline solids with desired physical and chemical properties.^[3]

In the pharmaceutical industry, the biphenyl scaffold is a well-established pharmacophore found in numerous therapeutic agents.^{[1][2]} The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, profoundly impacts critical drug properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular interactions of substituted biphenyl carboxylic acids is therefore paramount for the rational design of active pharmaceutical ingredients (APIs) with optimized performance.

This guide provides a technical overview of the principles governing the crystal structure of substituted biphenyl carboxylic acids, focusing on the interplay between molecular structure, intermolecular forces, and the resulting solid-state architecture.

Pillar 1: The Art and Science of Crystal Engineering with Biphenyl Carboxylic Acids

Crystal engineering is predicated on the understanding and utilization of intermolecular interactions to control the assembly of molecules into crystalline solids. For substituted biphenyl carboxylic acids, the primary interactions governing their crystal packing are hydrogen bonds, though other forces such as π - π stacking and van der Waals interactions also play crucial roles.

The carboxylic acid group is a powerful and reliable hydrogen-bonding unit. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature most commonly leads to the formation of the highly stable and predictable centrosymmetric carboxylic acid dimer, a supramolecular homosynthon.^[4] This dimer is a recurring and robust motif in the crystal structures of a vast number of carboxylic acids, including the biphenyl derivatives.^{[5][6]}

Beyond this primary interaction, the substituents on the biphenyl rings introduce additional opportunities for intermolecular interactions and steric influences that can modulate the overall crystal structure. Electron-donating or -withdrawing groups, halogen atoms, and bulky alkyl or aryl groups can all influence the electronic and steric properties of the molecule, thereby affecting how they pack in the solid state.

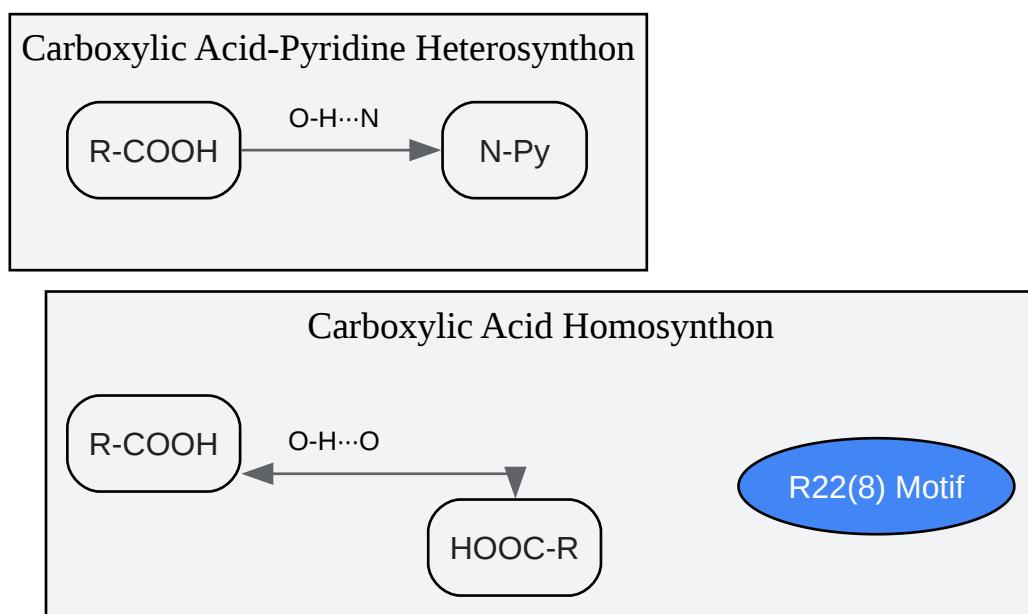
Pillar 2: Supramolecular Synthons - The Building Blocks of Crystal Structure

The concept of supramolecular synthons is central to crystal engineering.^{[7][8]} These are robust and recurring intermolecular recognition motifs that can be considered the "building blocks" of a crystal structure. For substituted biphenyl carboxylic acids, the most significant synthons are:

- Carboxylic Acid Dimer: As mentioned, this is the most prevalent supramolecular homosynthon. It is characterized by a pair of O-H \cdots O hydrogen bonds, forming an eight-membered ring with an R22(8) graph-set notation.^{[6][9]} This interaction is highly directional and energetically favorable, often dominating the initial stages of molecular assembly. The O \cdots O distances in these hydrogen-bonded dimers are typically in the range of 2.6 to 2.7 Å.^[5]

- **Carboxylic Acid-Pyridine Heterosynthon:** In cocrystals where a pyridine-containing molecule is present, a robust supramolecular heterosynthon can form between the carboxylic acid and the pyridine nitrogen.[4][7] This involves an O-H···N hydrogen bond and is a common strategy for modifying the physicochemical properties of APIs.
- **Other Hydrogen Bonds:** Substituents such as hydroxyl or amino groups can introduce additional hydrogen bonding capabilities, leading to the formation of chains, sheets, or more complex three-dimensional networks.[6] For instance, in 4'-hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between neighboring carboxyl groups leads to the formation of dimers, while a second hydrogen-bonding interaction between the hydroxy groups generates a chain, extending the structure into a lamellar layer.[6]

The interplay of these synthons, dictated by the substitution pattern on the biphenyl core, determines the final crystal architecture.



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Caption: Common supramolecular synthons in biphenyl carboxylic acids.

Pillar 3: The Influence of Substituents on Molecular Conformation and Crystal Packing

The substituents on the biphenyl rings have a profound impact on both the conformation of the individual molecule and the way these molecules arrange themselves in a crystal lattice.

Dihedral Angle

A key conformational feature of biphenyl derivatives is the dihedral angle (or twist angle) between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 44°.[\[10\]](#) This twist arises from a balance between the stabilizing effect of π -conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens on the two rings (favoring a twisted conformation).

Substituents, particularly at the ortho positions, can dramatically alter this dihedral angle. Bulky ortho-substituents will increase steric hindrance, forcing a larger dihedral angle.[\[11\]](#) The electronic nature of the substituents also plays a role. The dihedral angle is a critical parameter as it influences the overall shape of the molecule and its ability to participate in intermolecular interactions like π - π stacking. For example, in biphenyl-2-carboxylic acid, the biphenyl twist angles range from 46.5° to 52.5°.[\[5\]](#)

Crystal Packing

Substituents guide the overall crystal packing arrangement. For instance, the introduction of functional groups capable of forming additional hydrogen bonds can lead to the formation of extended networks.[\[6\]](#) Halogen substituents can introduce halogen bonding, another directional interaction that can be exploited in crystal engineering.

The size, shape, and electronic properties of the substituents will influence the efficiency of molecular packing and can lead to the formation of different polymorphs—different crystal structures of the same compound.[\[12\]](#)[\[13\]](#) Conformational polymorphism, where different crystalline forms arise from different molecular conformations (e.g., different dihedral angles), is a known phenomenon in this class of compounds.[\[12\]](#)

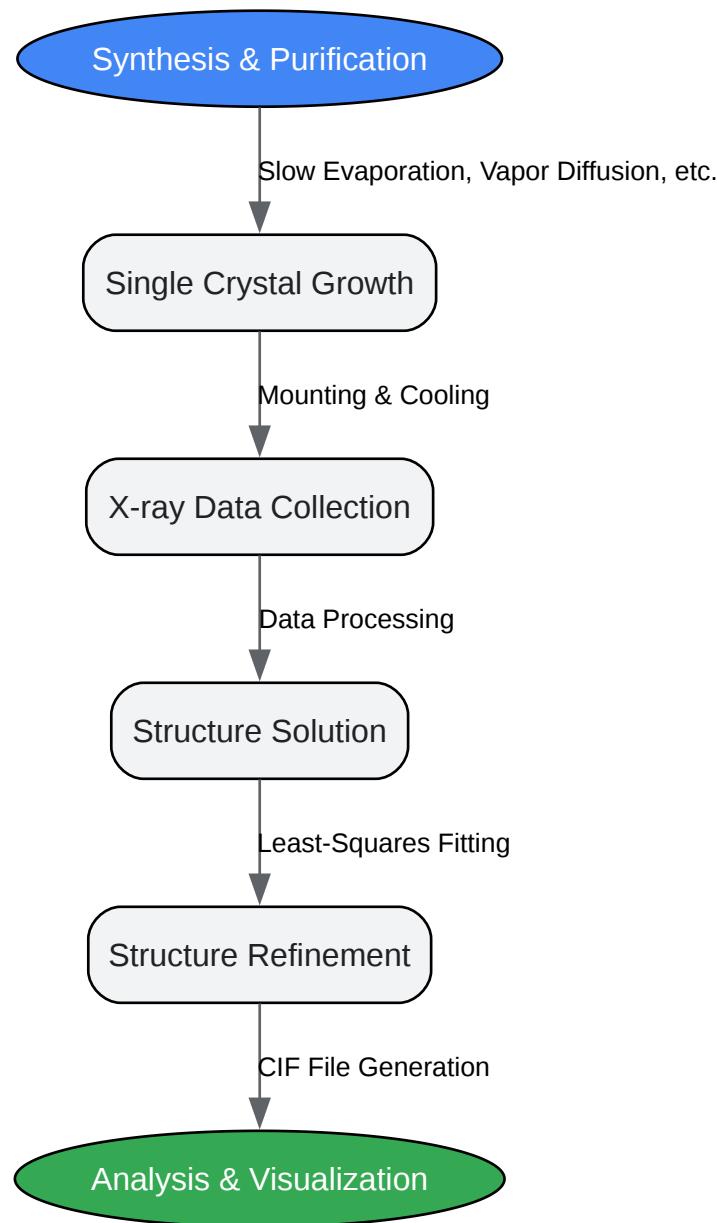
Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SCXRD).

Step-by-Step Methodology:

- Crystal Growth: High-quality single crystals are a prerequisite for a successful SCXRD experiment. Common methods for growing crystals of substituted biphenyl carboxylic acids include:
 - Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethanol-water[6]) is allowed to evaporate slowly at a constant temperature.
 - Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
 - Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to crystallization.
- Crystal Mounting and Data Collection:
 - A suitable single crystal is selected under a microscope and mounted on a goniometer head.
 - The mounted crystal is placed in the X-ray diffractometer.
 - The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
 - The diffractometer rotates the crystal through a series of orientations, and at each orientation, the crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
- Structure Solution and Refinement:
 - The collected diffraction data are processed to yield a set of structure factors.

- The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary structural model.
- This model is then refined using least-squares methods, where the atomic positions, thermal parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed structure factors.
- Data Analysis and Visualization:
 - The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
 - The crystal packing and intermolecular interactions (hydrogen bonds, π - π stacking, etc.) are analyzed.
 - Software such as Mercury or Olex2 is used to visualize the crystal structure and generate graphical representations.[[14](#)]



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Presentation: A Comparative Look

To illustrate the impact of substitution on key structural parameters, the following table summarizes crystallographic data for a few representative substituted biphenyl carboxylic acids.

Compound	Space Group	Dihedral Angle (°)	Key Intermolecular Interactions	Reference
Biphenyl-2-carboxylic acid	P2(1)/c	46.5 - 52.5	Carboxylic acid dimers (R22(8))	[5]
4'-Hydroxybiphenyl-4-carboxylic acid	P-1	5.7	Carboxylic acid dimers (R22(8)), Hydroxyl chains	[6]
4'-(Benzyoxy)-[1,1'-biphenyl]-3-carboxylic acid	P-1	26.1	Carboxylic acid dimers (R22(8)), C-H...π interactions	[9]

Note: The dihedral angle can vary significantly depending on the specific crystal form and the presence of multiple molecules in the asymmetric unit.

Advanced Characterization and Computational Insights

Modern crystallographic studies are often complemented by other techniques to provide a more complete understanding of the intermolecular interactions.

- **Hirshfeld Surface Analysis:** This technique allows for the visualization and quantification of intermolecular contacts in a crystal.[9][15] By mapping properties like d_{norm} (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions (e.g., H...H, O...H, C...H).
- **Density Functional Theory (DFT) Calculations:** DFT calculations can be used to optimize the molecular geometry and compare it with the experimental structure obtained from X-ray diffraction.[9][15] Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap, and can be used to calculate the energies of different intermolecular interactions, helping to rationalize the observed crystal packing.[9]

Conclusion

The crystal structure of substituted biphenyl carboxylic acids is governed by a delicate balance of strong and weak intermolecular forces, with the robust carboxylic acid dimer synthon often playing a primary role. The nature and position of substituents on the biphenyl core are critical in modulating the molecular conformation, particularly the inter-ring dihedral angle, and in introducing additional interactions that guide the overall three-dimensional architecture. A comprehensive understanding of these principles, gained through high-resolution techniques like single-crystal X-ray diffraction and supported by computational methods, is essential for the rational design of functional materials and pharmaceutical solids with tailored properties.

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